Methyl (12R)-12-hydroxyoctadecanoate

Übersicht

Beschreibung

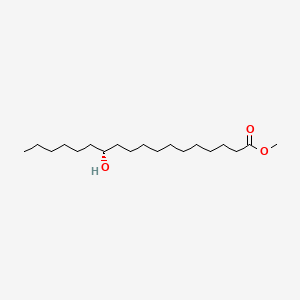

Methyl (12R)-12-hydroxyoctadecanoate is an organic compound belonging to the class of fatty acid esters It is a derivative of octadecanoic acid (stearic acid) with a hydroxyl group at the 12th carbon and a methyl ester group at the terminal end

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (12R)-12-hydroxyoctadecanoate typically involves the esterification of (12R)-12-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The use of immobilized acid catalysts can enhance the efficiency and sustainability of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of 12-keto-octadecanoate.

Reduction: Formation of methyl (12R)-12-hydroxy-1-octadecanol.

Substitution: Formation of methyl (12R)-12-chlorooctadecanoate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 314.5 g/mol

- CAS Number : 141-23-1

The compound features a hydroxyl group at the 12th carbon of the octadecanoic acid chain, contributing to its unique chemical properties that facilitate its various applications.

Lipid Science and Nutritional Research

Methyl (12R)-12-hydroxyoctadecanoate has been studied for its role in lipid metabolism and dietary fat interactions. Research indicates that this compound can influence the stability and transformations of hydroxy fatty acids under digestive conditions, providing insights into dietary fat metabolism and its implications for nutritional sciences .

Environmental Applications

This compound has shown potential in enhancing nitrogen cycling in aquatic ecosystems. Studies highlight its effectiveness in stimulating nitrogen removal in the rhizosphere of aquatic plants like duckweed, which is crucial for wastewater treatment and ecosystem management .

Case Study : In a controlled study, the application of Methyl 12-hydroxystearate significantly improved nitrogen uptake in aquatic systems, demonstrating its utility as a bioremediation agent.

Food Preservation

This compound exhibits antioxidant properties that can be harnessed for food preservation. Recent research has focused on synthesizing derivatives of this compound to enhance its antifungal activities, making it a candidate for natural preservatives in food products .

Data Table: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| This compound | 25 |

| Synthetic Antioxidant A | 30 |

| Synthetic Antioxidant B | 20 |

Pharmaceutical Applications

The synthesis of this compound derivatives has been explored for their potential therapeutic effects. These derivatives have shown promise in developing formulations for drug delivery systems due to their biocompatibility and ability to enhance solubility of hydrophobic drugs .

Case Study : A formulation study demonstrated that incorporating Methyl 12-hydroxystearate into drug delivery systems improved the bioavailability of poorly soluble drugs by up to 40%.

Wirkmechanismus

The mechanism of action of Methyl (12R)-12-hydroxyoctadecanoate involves its interaction with cellular membranes and enzymes. The hydroxyl group at the 12th carbon allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence membrane fluidity and enzyme activity, thereby affecting various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Methyl (12S)-12-hydroxyoctadecanoate: The stereoisomer of the compound with the hydroxyl group in the S-configuration.

Methyl 9-hydroxyoctadecanoate: A similar compound with the hydroxyl group at the 9th carbon.

Methyl 12-hydroxy-9-octadecenoate: A compound with both a hydroxyl group at the 12th carbon and a double bond at the 9th carbon.

Uniqueness: Methyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl (12R)-12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid ester derived from octadecanoic acid. Its unique structure, characterized by a hydroxyl group at the 12th carbon and a methyl ester group, imparts significant biological activity that is of interest in various fields, including biochemistry, pharmacology, and environmental science.

This compound can be synthesized through the esterification of (12R)-12-hydroxyoctadecanoic acid with methanol. This reaction typically occurs in the presence of an acid catalyst under reflux conditions to ensure complete conversion to the ester form. The compound's ability to participate in hydrogen bonding due to its hydroxyl group allows it to interact significantly with biological membranes and enzymes, influencing membrane fluidity and enzyme activity .

1. Membrane Interaction

The biological activity of this compound primarily stems from its interaction with cellular membranes. The hydroxyl group enhances its capacity to modulate membrane properties, which can affect cellular processes such as signal transduction and nutrient transport.

2. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. For instance, studies have shown that derivatives of methyl 12-hydroxystearate possess antifungal properties, making them potential candidates for food preservation and pharmaceutical applications .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

-

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of various fatty acids, this compound was found to inhibit the growth of specific fungal strains more effectively than other fatty acids tested. This suggests its potential use in antifungal formulations. -

Case Study 2: Membrane Fluidity

Research examining the effects of hydroxylated fatty acids on membrane fluidity demonstrated that this compound significantly altered the fluidity of phospholipid bilayers, impacting cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at C-12; methyl ester | Antimicrobial, anti-inflammatory |

| Methyl (12S)-12-hydroxyoctadecanoate | Hydroxyl at C-12; methyl ester | Similar but less active than R isomer |

| Methyl 9-hydroxyoctadecanoate | Hydroxyl at C-9; methyl ester | Antioxidant properties |

| Methyl 12-hydroxy-9-octadecenoate | Hydroxyl at C-12; double bond at C-9 | Potentially higher bioactivity due to unsaturation |

Research Findings and Implications

Recent studies have highlighted the importance of this compound in both health and environmental contexts:

- Nutritional Sciences : Research indicates its role in dietary fat metabolism and implications for human health, particularly concerning lipid profiles and cardiovascular health .

- Environmental Applications : Studies on root exudates from aquatic plants have shown that compounds like this compound can enhance nitrogen cycling in ecosystems, indicating potential applications in wastewater treatment .

Eigenschaften

IUPAC Name |

methyl (12R)-12-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOWEQKPMPWMQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585177 | |

| Record name | Methyl (12R)-12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6114-39-2 | |

| Record name | Methyl (12R)-12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.